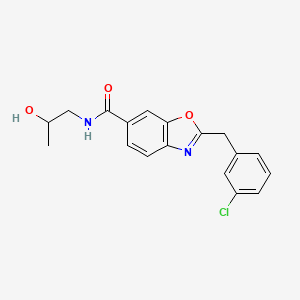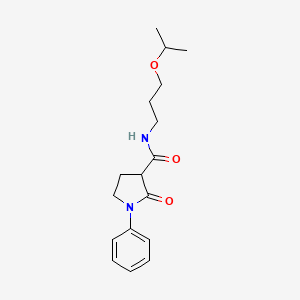
2-(3-chlorobenzyl)-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorobenzyl)-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide is a chemical compound that belongs to the class of benzoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and biochemistry.
Mechanism of Action
The mechanism of action of 2-(3-chlorobenzyl)-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide involves the inhibition of certain enzymes and signaling pathways that are essential for cancer cell growth and proliferation. The compound targets the DNA synthesis and repair machinery, leading to DNA damage and cell death. It also disrupts the cell cycle and induces apoptosis in cancer cells. The exact mechanism of action against other diseases is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-chlorobenzyl)-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide are diverse and depend on the specific application. In cancer cells, the compound induces cell death and inhibits tumor growth. In bacterial and fungal cells, it disrupts the cell membrane and inhibits cell division. In neurodegenerative disorders, it may prevent the accumulation of toxic proteins and protect neurons from damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-chlorobenzyl)-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide in lab experiments include its potent activity against various diseases, its relatively low toxicity, and its ease of synthesis. However, the compound may exhibit different effects depending on the specific cell type and experimental conditions. Moreover, its mechanism of action is not fully understood, which may limit its application in certain fields.
Future Directions
There are several future directions for the research on 2-(3-chlorobenzyl)-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide. Firstly, further studies are needed to elucidate the exact mechanism of action against different diseases. Secondly, the compound's potential side effects and toxicity need to be thoroughly investigated. Thirdly, the development of new derivatives with improved efficacy and selectivity is a promising avenue for future research. Lastly, the compound's potential applications in material science and biochemistry should be explored further.
In conclusion, 2-(3-chlorobenzyl)-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide is a promising compound with potential applications in various fields. Its synthesis method has been optimized, and its mechanism of action has been extensively studied. However, further research is needed to fully understand its effects and potential applications.
Synthesis Methods
The synthesis of 2-(3-chlorobenzyl)-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide involves the reaction of 2-aminobenzoic acid, 3-chlorobenzaldehyde, and 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amidation, to yield the desired product. The synthesis method has been optimized to enhance the yield and purity of the compound.
Scientific Research Applications
2-(3-chlorobenzyl)-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess antibacterial, antifungal, and antiviral properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-N-(2-hydroxypropyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-11(22)10-20-18(23)13-5-6-15-16(9-13)24-17(21-15)8-12-3-2-4-14(19)7-12/h2-7,9,11,22H,8,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWUBXFRXSVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=C(O2)CC3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6032650.png)
![2-[(cyclohexylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6032658.png)
![4-[6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6032673.png)
![N-(3-fluorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B6032679.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6032687.png)
![4-methoxy-N-({1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B6032691.png)
![4-[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B6032699.png)
![1-[2-(4-methoxyphenyl)ethyl]-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6032710.png)


![6-chloro-N~4~-[2-(4-methoxyphenyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6032730.png)
![3-benzyl-N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(3,4-dichlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6032743.png)
![N-{2-[(1-benzyl-4-piperidinyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6032760.png)
![2-[({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-4-hydroxy-6-(4-methylphenyl)-5-pyrimidinecarbonitrile](/img/structure/B6032767.png)